molecular formula C25H21FN2O3S2 B2948148 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine CAS No. 1115562-41-8

3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine

Cat. No.: B2948148
CAS No.: 1115562-41-8
M. Wt: 480.57
InChI Key: KHUZBPSWYAJIRL-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of multiple functional groups, including a benzenesulfonyl group, a dimethylphenyl group, a fluorobenzoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the thiophene ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst like aluminum chloride.

    Addition of the fluorobenzoyl group: This step involves the acylation of the thiophene ring with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-chlorobenzoyl)thiophene-2,4-diamine
  • 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-bromobenzoyl)thiophene-2,4-diamine
  • 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine lies in the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-15-8-13-19(14-16(15)2)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUZBPSWYAJIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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